molecular formula C22H26N6O3 B2596679 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1421449-52-6

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2596679
CAS No.: 1421449-52-6
M. Wt: 422.489
InChI Key: YTWZUPHFAILAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a sophisticated chemical reagent designed for research applications. This compound features a complex molecular architecture that integrates multiple heterocyclic systems, including a piperazine linker, a pyridine core, and both 1,2,4-oxadiazole and isoxazole rings. Such structures are frequently explored in medicinal chemistry and drug discovery for their potential as kinase inhibitors or modulators of various biological pathways. The presence of these specific pharmacophores suggests this compound may be of significant interest for investigating protein-ligand interactions, high-throughput screening, and lead optimization studies. It is provided as a solid and should be stored under appropriate conditions to maintain stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-14-18(15(2)30-25-14)6-8-20(29)28-11-9-27(10-12-28)19-7-5-17(13-23-19)21-24-22(31-26-21)16-3-4-16/h5,7,13,16H,3-4,6,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZUPHFAILAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups including a cyclopropyl moiety, an oxadiazole ring, and a piperazine unit. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity, similar to established anticancer drugs like Tamoxifen .
  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC50 values indicating potent activity .

Antimicrobial Activity

The oxadiazole derivatives have also been reported to exhibit antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens .

Neuropharmacological Effects

Research into related compounds has indicated potential neuropharmacological effects:

  • NMDA Receptor Modulation : Some derivatives have been identified as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the target molecule:

StudyFindings
MDPI Study on OxadiazolesIdentified that oxadiazole derivatives can inhibit HDAC enzymes at low concentrations (IC50 values around 10 nM), indicating potential for cancer therapy .
Antimicrobial Activity AssessmentDemonstrated that compounds with oxadiazole rings showed effective inhibition against Gram-positive and Gram-negative bacteria .
Neuropharmacological EvaluationFound that certain derivatives could enhance NMDA receptor function without significant side effects in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Functional Group Impact : The presence of electron-donating groups on the aromatic rings significantly enhances anticancer activity. Modifications to the piperazine unit also affect the binding affinity to biological targets.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one. For instance, derivatives containing oxadiazole moieties have shown significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 6.25 µg/mL . The structural diversity of these compounds allows for optimization of their antimicrobial properties through modifications to the oxadiazole ring.
  • Anticancer Potential :
    The incorporation of oxadiazole and isoxazole groups in medicinal chemistry has been associated with anticancer activities. Compounds featuring these heterocycles have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Certain derivatives have shown IC50 values as low as 20 nM against HDACs, indicating strong potential for development as anticancer agents .
  • Neuropharmacological Effects :
    The piperazine scaffold present in the compound may confer neuroactive properties. Research into similar piperazine derivatives has revealed their efficacy in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders . Compounds with a similar structure have been investigated for their anxiolytic and antidepressant effects.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Antibacterial Screening : A study by Kaur et al. synthesized a series of oxadiazole derivatives and evaluated their antibacterial activities against multiple strains of bacteria. Their findings suggested that structural modifications significantly impacted the antibacterial potency .
  • HDAC Inhibition Studies : Research focused on oxadiazole derivatives has shown that certain modifications enhance their HDAC inhibitory activity, making them promising candidates for further development in cancer therapy .
  • Neuropharmacological Investigations : Studies on piperazine-containing compounds have indicated potential benefits in treating depression and anxiety disorders due to their interaction with serotonin receptors .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of heterocyclic systems. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural Features of Target Compound vs. Reference Compounds
Compound Core Heterocycles Notable Features Reference
Target Compound 1,2,4-oxadiazole, isoxazole, pyridine High metabolic stability; potential kinase inhibition due to pyridine-piperazine -
4g () Benzodiazepine, tetrazole, coumarin Tetrazole as a carboxylic acid bioisostere; benzodiazepine for CNS activity
4h () Oxazepine, tetrazole, coumarin Oxazepine’s conformational flexibility; coumarin for fluorescence/anticoagulation

Key Observations :

Heterocyclic Diversity :

  • The target compound’s 1,2,4-oxadiazole and isoxazole rings are electron-deficient, favoring interactions with enzymes or receptors via π-π stacking or dipole-dipole interactions. In contrast, ’s compounds (4g, 4h) incorporate tetrazole (acidic) and benzodiazepine/oxazepine (basic) systems, which may target neurological pathways .
  • Piperazine in the target compound enhances solubility and bioavailability, a feature absent in ’s coumarin derivatives.

Synthetic Complexity: highlights multi-step syntheses for coumarin-tetrazole hybrids, often requiring cyclocondensation and coupling reactions .

Bioactivity Implications :

  • The 1,2,4-oxadiazole moiety in the target compound is associated with antimicrobial and anti-inflammatory activity, whereas ’s tetrazole-coumarin hybrids are explored for anticoagulant and anticancer effects .

Limitations in Comparative Data

Direct pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence.

Q & A

Q. What causes batch-to-batch variability in cyclopropyl-oxadiazole ring formation?

  • Methodological Answer : Variability often stems from trace moisture in solvents, which hydrolyzes the oxadiazole intermediate. Implement Karl Fischer titration for solvent drying. Switch to microwave-assisted synthesis for precise temperature control, reducing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.